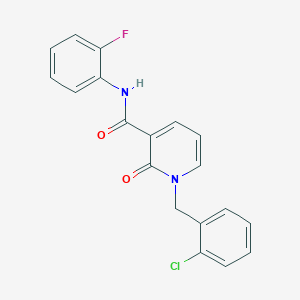

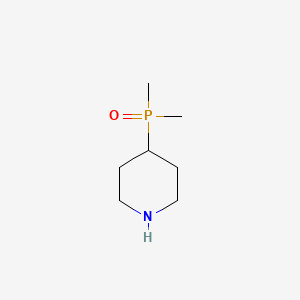

![molecular formula C10H18N2O B2571304 [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone CAS No. 1807941-30-5](/img/structure/B2571304.png)

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous systems. JDTic has been studied extensively due to its potential therapeutic applications in treating addiction, depression, and anxiety.

Aplicaciones Científicas De Investigación

- (1S,3R)-ACPD is an active stereoisomer of (±)-trans-ACPD at metabotropic excitatory amino acid receptors . These receptors play crucial roles in synaptic transmission, plasticity, and neuronal excitability.

- (1S,3R)-ACPD has been studied for its effects on neurotransmission and synaptic plasticity. It induces membrane hyperpolarization or outward current in neurons .

Metabotropic Glutamate Receptors (mGluRs):

Neurotransmission and Synaptic Plasticity:

Mecanismo De Acción

Target of Action

The primary target of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone acts as an inhibitor of GPX4 . By inhibiting GPX4, it reduces the expression of GPX4 protein, leading to an increase in the levels of lipid reactive oxygen species (ROS) to toxic levels . This results in the induction of a type of cell death known as ferroptosis .

Biochemical Pathways

The compound affects the ferroptosis pathway, a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides . It is induced by the inactivation of GPX4, which leads to the accumulation of lipid ROS . The compound also increases the expression of p62 and Nrf2 and inactivates Keap1 , further promoting ferroptosis.

Pharmacokinetics

It is known that the compound’s toxicity and pharmacokinetic properties limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone’s action is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to significant changes at the molecular and cellular levels, including damage to cell membranes and other structures due to oxidative stress .

Action Environment

The action of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone can be influenced by various environmental factors. For example, the presence of iron is a prerequisite for the induction of ferroptosis . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Propiedades

IUPAC Name |

[(1S,3R)-3-aminocyclopentyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEUPIMIRKHBCD-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H]2CC[C@H](C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

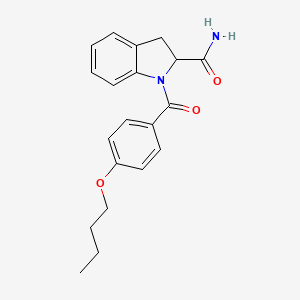

![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]prop-2-enamide](/img/structure/B2571224.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2571227.png)

![Ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2571236.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)

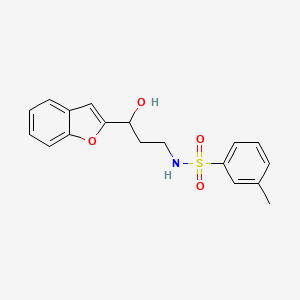

![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)

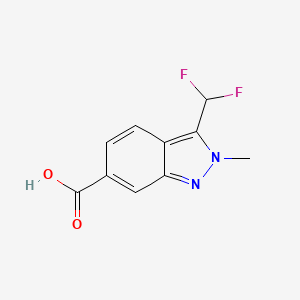

![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)